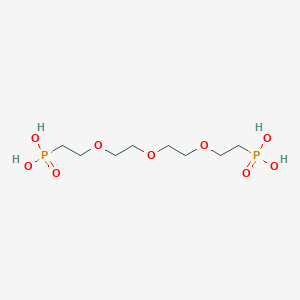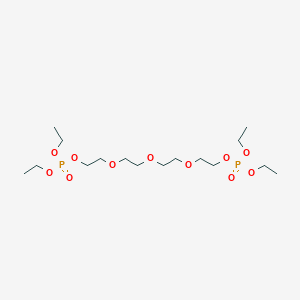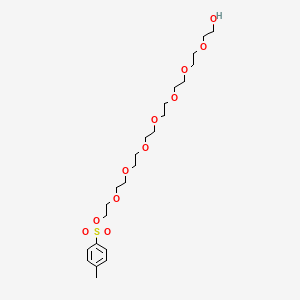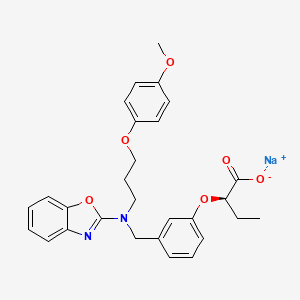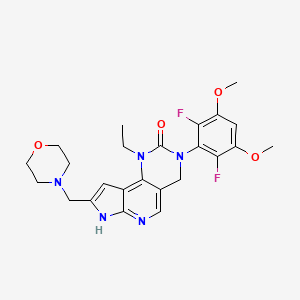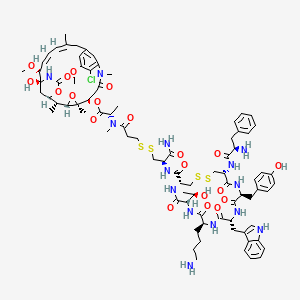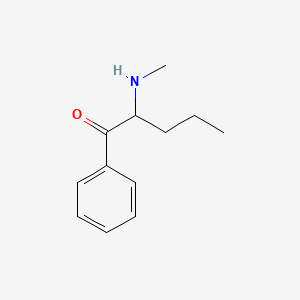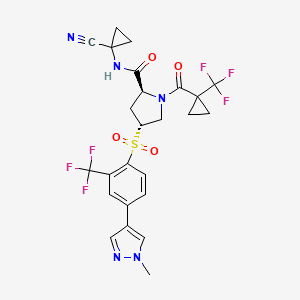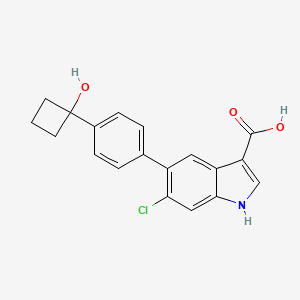
PF-06409577
Vue d'ensemble
Description
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK) . AMPK is a master regulator of cellular energetics which coordinates metabolism by phosphorylating a plethora of substrates throughout the cell .
Applications De Recherche Scientifique
Réduction de la réponse inflammatoire
PF-06409577 a été trouvé pour réduire la réponse inflammatoire dans les macrophages {svg_1}. Ce composé active l'AMPK dans les macrophages, ce qui conduit à une réduction des voies inflammatoires {svg_2}.
Inhibition de la synthèse du cholestérol
This compound inhibe la synthèse du cholestérol dans les macrophages {svg_3}. Ceci est significatif car il pourrait potentiellement aider dans le traitement des conditions liées à des niveaux élevés de cholestérol {svg_4}.
Traitement de l'athérosclérose
Le composé a été utilisé dans la recherche pour le traitement de l'athérosclérose {svg_5}. Il a été constaté qu'il réduisait l'athérosclérose chez les souris via l'AMPK b1 myéloïde {svg_6}.
Induction de l'autophagie
This compound a été trouvé pour induire l'autophagie dans les macrophages {svg_7}. L'autophagie est un processus cellulaire qui aide à maintenir l'homéostasie en éliminant les composants inutiles ou dysfonctionnels {svg_8}.
Inhibition de la croissance des cellules d'ostéosarcome
This compound a été trouvé pour inhiber la croissance des cellules d'ostéosarcome {svg_9}. Il active la signalisation de l'AMPK, ce qui conduit à l'inhibition de la croissance cellulaire {svg_10}.
Traitement potentiel de la néphropathie diabétique
This compound a un potentiel en tant qu'agent thérapeutique pour la néphropathie diabétique {svg_11}. La néphropathie diabétique est une complication du diabète qui peut entraîner une insuffisance rénale {svg_12}.
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is the AMP-activated protein kinase (AMPK), specifically the β1-containing isoforms . AMPK is an evolutionary conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in maintaining energy homeostasis within cells .
Mode of Action
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is a direct activator of AMPK . It binds directly to AMPK subunits, causing robust and sustained AMPK activation . This activation is indicated by increased phosphorylation of downstream substrates of AMPK .
Biochemical Pathways
The activation of AMPK by 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid leads to several downstream effects. These include the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), induction of autophagy, and downregulation of multiple receptor tyrosine kinases . AMPK activation can inhibit human cancer cells via different mechanisms, including p53 activation, mTORC1 inhibition, autophagy induction, and degradation of oncogenes .
Pharmacokinetics
The clearance mechanism of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid in animals and humans involves uridine diphosphoglucuronosyl transferase (UGT)–mediated glucuronidation to an acyl glucuronide metabolite . This compound is orally bioavailable and possesses pharmacokinetic properties .
Result of Action
In established and primary human osteosarcoma cells, 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest . In macrophages, it reduces the inflammatory response and cholesterol synthesis .
Action Environment
The action, efficacy, and stability of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid can be influenced by environmental factors. For instance, it has been shown to preserve retinal pigment epithelium cells from UV radiation by activating AMPK signaling . .
Propriétés
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1467057-23-3 | |
| Record name | PF-06409577 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06409577 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


